7-Fluorobenzo[b]thiophene-2-carbonitrile
Description
Properties
Molecular Formula |
C9H4FNS |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-fluoro-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H4FNS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H |
InChI Key |
DIMGGWIZMZCDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 7 Fluorobenzo B Thiophene 2 Carbonitrile and Analogues
Classical and Modern Approaches to the Benzo[b]thiophene Scaffold
The formation of the bicyclic benzo[b]thiophene ring system is a critical step in the synthesis of these compounds. chemicalbook.com This can be achieved through various heterocyclization reactions, which involve the formation of the thiophene (B33073) ring fused to a benzene (B151609) ring.
Several methods are employed for the construction of the benzo[b]thiophene core. A common approach involves the cyclization of 2-arylthio- or 2-aryloxyaldehydes, -ketones, or -acids through intramolecular electrophilic attack on the aromatic ring. taylorfrancis.com Other notable methods include:
Palladium-catalyzed intramolecular oxidative C-H functionalization/arylthiolation : This method provides an efficient route to multisubstituted benzo[b]thiophenes from α-aryl-β-(het)aryl/alkyl-β-mercaptoacrylonitriles. nih.gov The reaction proceeds via enethiolate salts generated in situ, which then undergo cyclization. nih.gov
Electrophilic cyclization of o-alkynyl thioanisoles : This strategy utilizes an electrophilic sulfur source to mediate the cyclization of o-alkynyl thioanisoles, yielding 2,3-disubstituted benzo[b]thiophenes. nih.gov
Copper-promoted annulation of 2-fluorophenylacetylene derivatives : In this approach, 2-fluorophenylacetylene derivatives undergo a copper-promoted hydration and annulation reaction to form the benzo[b]thiophene ring. beilstein-journals.org
Wittig reaction-based synthesis : A reaction between phosphonium (B103445) salts derived from 2-mercaptobenzenemethanol and acyl chlorides can be used to form the benzothiophene (B83047) ring. nih.gov
| Method | Starting Materials | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Palladium-catalyzed C-H functionalization | α-aryl-β-(het)aryl/alkyl-β-mercaptoacrylonitriles | Palladium acetate (B1210297), cupric acetate | nih.gov |
| Electrophilic cyclization | o-alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) | nih.gov |
| Copper-promoted annulation | 2-fluorophenylacetylene derivatives | CuI, Na2S·9H2O | beilstein-journals.org |
| Wittig reaction | 2-mercaptobenzenemethanol, acyl chlorides | Triphenylphosphine hydrobromide, triethylamine | nih.gov |
Once the benzo[b]thiophene scaffold is formed, further functionalization can be carried out to introduce various substituents at different positions. The reactivity of the benzo[b]thiophene ring allows for electrophilic substitution, though it is less regioselective compared to indole. taylorfrancis.com Halogenation at the 2-position of the benzothiophene ring makes it susceptible to displacement by nucleophiles. taylorfrancis.com
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl and other groups onto the benzo[b]thiophene core. nih.govorganic-chemistry.org For instance, a palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl bromides and chlorides has been reported. organic-chemistry.org
Regioselective Fluorination Techniques
The introduction of a fluorine atom at a specific position on the benzo[b]thiophene ring is a key challenge in the synthesis of 7-Fluorobenzo[b]thiophene-2-carbonitrile. Several fluorination techniques can be employed to achieve this regioselectivity.
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are commonly used for this purpose due to their stability and safety. wikipedia.org
N-Fluorobenzenesulfonimide (NFSI) is a widely used electrophilic fluorinating agent. wikipedia.orgnih.govorganic-chemistry.org It can be used for the direct fluorination of (hetero)aromatic C-H bonds, often catalyzed by a transition metal like palladium. nih.gov This method can offer high regioselectivity, particularly for the ortho-C-H fluorination of aryl-substituted heterocycles. nih.gov For instance, the fluorination of lithiated thiophenes has been achieved using electrophilic fluorinating agents. acs.org
| Reagent | Description | Application | Reference |
|---|---|---|---|
| N-Fluorobenzenesulfonimide (NFSI) | A stable and effective electrophilic fluorinating agent. | Direct C-H fluorination of aromatic and heteroaromatic compounds. | wikipedia.orgnih.govorganic-chemistry.org |
Nucleophilic aromatic substitution (SNAr) is another important strategy for introducing a fluorine atom onto an aromatic ring. nih.gov This reaction typically requires an electron-withdrawing group positioned ortho or para to a leaving group on the aromatic ring. youtube.com In the context of polyfluoroarenes, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a fluoride (B91410) ion. nih.gov While this method is generally used to displace fluorine with other nucleophiles, it highlights the principles of activating an aromatic ring for nucleophilic attack, which can be relevant in tailored syntheses. The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of what is typically seen in SN1 and SN2 reactions. youtube.com
The Balz–Schiemann reaction is a classical method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.org The reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal or photochemical decomposition, yields the corresponding aryl fluoride. wikipedia.orgorganic-chemistry.org
The traditional Balz-Schiemann reaction has been modified to improve yields and substrate scope. wikipedia.org For example, other counterions like hexafluorophosphates (PF6−) and hexafluoroantimonates (SbF6−) have been used. wikipedia.org Continuous flow protocols have also been developed to avoid the isolation of potentially hazardous diazonium salts. nih.gov This method has been successfully applied to the synthesis of ring-fluorinated thiophenes. researchgate.net
Introduction of the Nitrile Functionality (–CN) at the 2-Position
The introduction of a nitrile group at the 2-position of the 7-fluorobenzo[b]thiophene (B1321478) core is a key step in the synthesis of the target compound. This transformation can be achieved through various cyanation methods.
Classic methods for the synthesis of aromatic nitriles include the Sandmeyer and Rosenmund-von Braun reactions, which often utilize stoichiometric amounts of copper(I) cyanide. nih.gov More contemporary approaches focus on catalytic methods. Copper-catalyzed cyanation of aryl halides is a well-established method for introducing a nitrile group onto an aromatic ring. nih.gov
In the context of synthesizing this compound, a precursor such as 2-bromo-7-fluorobenzo[b]thiophene could be subjected to a copper-catalyzed cyanation reaction. The use of copper(I) cyanide (CuCN) as the cyanide source is common in these transformations. researchgate.net The reaction may also be facilitated by the use of ligands, such as 1,2-diamines, which can accelerate the rate of reaction.
One-pot synthetic strategies offer advantages in terms of efficiency and reduced waste generation by minimizing intermediate purification steps. While a specific one-pot synthesis for this compound is not extensively detailed in the literature, the principles of one-pot reactions can be applied. For instance, a tandem reaction sequence could be envisioned where a suitable precursor is first halogenated at the 2-position, followed by an in-situ cyanation reaction.
Another approach could involve the synthesis of the benzo[b]thiophene ring system with a pre-installed nitrile precursor at the 2-position. For example, a one-pot three-component reaction involving 4-phenylcyclohexanone, malononitrile, and elemental sulfur has been used to prepare 2-amino-6-phenyltetrahydrobenzo[b]thiophene-3-carbonitrile. nih.gov This demonstrates the feasibility of constructing the benzo[b]thiophene ring with a nitrile group in a single synthetic operation.
Strategic Derivatization and Functionalization of the this compound Core
Once the this compound core is synthesized, it can be further modified through various derivatization and functionalization reactions to generate a library of analogues.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The benzo[b]thiophene nucleus is amenable to such transformations. bohrium.com
Direct C-H arylation is an attractive strategy for the derivatization of heterocycles as it avoids the need for pre-functionalization. Palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported. acs.org This methodology could potentially be adapted for the arylation of this compound at available C-H positions.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is another versatile tool. A halogenated derivative of this compound could serve as a substrate for Suzuki-Miyaura coupling to introduce various aryl or heteroaryl substituents.
Alkylation and acylation reactions provide another avenue for the functionalization of the benzo[b]thiophene core. Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. nih.gov This reaction typically employs a Lewis acid catalyst, such as aluminum chloride, and an acylating agent, like an acyl chloride. google.comnih.gov The acylation of benzo[b]thiophenes can be achieved using this method, although it may present challenges such as regioselectivity and the use of excess Lewis acid. nih.govnih.gov
Alternative, more environmentally benign acylation methods have been developed. For example, the acylation of benzo[b]thiophene with in-situ generated acyl trifluoroacetates, mediated by trifluoroacetic anhydride (B1165640) and phosphoric acid, offers a solvent-free approach. nih.gov
Alkylation of the benzo[b]thiophene ring can also be accomplished through various methods, including iodine-mediated one-pot successive cyclization-alkylation strategies that allow for the formation of highly functionalized 2,3-disubstituted benzo[b]thiophenes. morressier.com
Cycloaddition Reactions in the Synthesis of Related Sulfur Heterocycles
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic systems, offering high atom economy and stereochemical control. In the context of sulfur-containing heterocycles, these reactions provide versatile pathways to core structures that can be precursors or analogues to the benzo[b]thiophene framework. Various modes of cycloaddition, such as [3+2] and [4+3] reactions, have been effectively employed.
For instance, the [3+2] cycloaddition of cyclopropenone derivatives with elemental sulfur can yield 1,2-dichalcogen heterocycles under mild conditions. organic-chemistry.org Similarly, potassium carbonate-mediated [3+2] cycloadditions between α-halohydroxamates and carbon disulfide produce functionalized rhodanine (B49660) derivatives in very good yields. organic-chemistry.org
More advanced strategies involve catalyst-controlled divergent syntheses. The reaction between enaminothiones and bicyclobutanes can be directed by a specific Lewis acid catalyst to selectively form different bridged sulfur heterocycles. As detailed in the table below, the choice of catalyst dictates the reaction pathway, leading to either thia-bicyclo[2.1.1]hexanes via a [3+2] cycloaddition or thia-bicyclo[4.1.1]octanes through a [4+3] cycloaddition. thieme-connect.com This catalytic control over the reaction outcome is crucial for building molecular complexity and accessing diverse chemical space. thieme-connect.com
| Catalyst | Reaction Type | Product Skeleton | Typical Conditions | Yield |
|---|---|---|---|---|
| ZnCl₂ | [3+2] Cycloaddition | Thia-bicyclo[2.1.1]hexane | CH₂Cl₂, r.t., 12h; then AcOH, silica (B1680970) gel | 85% |
| Sc(OTf)₃ | [4+3] Cycloaddition | Thia-bicyclo[4.1.1]octane | CH₂Cl₂, r.t., 12h | 74% |
These cycloaddition methodologies, while not always directly producing the benzo[b]thiophene skeleton, are fundamental in creating a wide array of sulfur-containing rings that are structurally related and can serve as valuable intermediates in more complex synthetic routes.
Palladium-Catalyzed C-H Activation Pathways
Palladium-catalyzed C-H activation has emerged as one of the most efficient and powerful strategies for the synthesis of complex aromatic and heterocyclic compounds, including substituted benzo[b]thiophenes. researchgate.netacs.org This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallic reagents, thereby increasing atom economy and reducing synthetic steps. nih.gov
An effective route to multisubstituted benzo[b]thiophenes involves a palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation process. nih.gov This one-pot, two-step method starts with enethiolate salts, which are generated in situ from the condensation of substituted arylacetonitriles with dithioates. These intermediates then undergo intramolecular cyclization under the influence of a palladium/cupric acetate catalytic system. nih.gov This strategy is compatible with a wide range of substituents on the aryl ring and at the 2- and 3-positions of the resulting benzo[b]thiophene core. nih.gov
The general mechanism for these transformations often involves the following key steps:
C-H Activation: The palladium catalyst coordinates to the substrate and cleaves a C-H bond on the aryl ring, forming a cyclometalated palladium intermediate (a palladacycle). nih.govacs.org
Coupling/Annulation: The palladacycle then undergoes further reaction, such as coordination and migratory insertion of another reactant or intramolecular bond formation. acs.org
Reductive Elimination/Oxidation: The final product is released through reductive elimination, and the palladium catalyst is regenerated for the next catalytic cycle, often with the help of an oxidant like Cu(OAc)₂ or silver salts. researchgate.netnih.govacs.org
This methodology has been successfully applied to the direct C2-arylation and C2-olefination of benzo[b]thiophene 1,1-dioxides, demonstrating high selectivity and broad functional group tolerance. acs.orgnih.govacs.org
| Reaction Type | Catalyst System | Key Advantage | Reference |
|---|---|---|---|
| Intramolecular Oxidative C-H Functionalization/Arylthiolation | Pd(OAc)₂ or PdCl₂ / Cu(OAc)₂ | Diversity-oriented synthesis of multisubstituted benzo[b]thiophenes. | nih.gov |
| Oxidative Cross-Coupling with Arylboronic Acids | Pd(II) / Cu(OAc)₂ | High C2-selectivity for arylation of benzo[b]thiophene 1,1-dioxides. | nih.govacs.org |
| Oxidative Heck Reaction with Alkenes | Pd(OAc)₂ / AgOPiv | Direct C2-olefination of benzo[b]thiophene 1,1-dioxides. | acs.org |
| Intramolecular Desulfitative Cyclization | Pd(OAc)₂ / Benzoic Acid Ligand | C-S/C-H cross-coupling to form dibenzothiophene (B1670422) derivatives. | researchgate.net |
The application of these C-H activation pathways provides a direct and sophisticated means to construct the 7-fluorobenzo[b]thiophene core and introduce the carbonitrile group or a precursor at the 2-position.
Industrial Scale-Up and Process Optimization Considerations for Fluorinated Benzo[b]thiophene Carbonitriles
The transition of a synthetic route for a compound like this compound from a laboratory setting to industrial-scale production introduces a distinct set of challenges that must be addressed through rigorous process optimization. While older methods for benzo[b]thiophene synthesis often suffered from low yields, high temperatures, or a lack of regioselectivity, modern catalytic methods, such as the palladium-catalyzed C-H activation pathways, offer a more promising foundation for scale-up. nih.govgoogle.com However, several factors must be carefully considered.
Key Optimization Parameters for Industrial Scale-Up:
Reaction Conditions: Parameters such as temperature, pressure, solvent selection, and reaction time must be finely tuned. The choice of solvent is crucial, impacting not only reaction kinetics and yield but also product isolation, safety, and environmental footprint. For instance, processes developed in solvents like DMF may require substitution with more industrially friendly alternatives. nih.gov
Raw Material Sourcing and Purity: The availability, cost, and purity of starting materials, particularly the fluorinated precursors, are paramount. The synthesis must be robust enough to tolerate slight variations in raw material quality without significant impact on the final product's yield or purity.
Process Safety and Environmental Impact: A thorough hazard assessment is required for all reagents, intermediates, and solvents used in the process. Waste stream management, including the disposal or recycling of heavy metals (palladium, copper) and organic solvents, must comply with environmental regulations.
Downstream Processing and Purification: The method of product isolation and purification must be scalable, efficient, and cost-effective. While laboratory procedures often rely on column chromatography, industrial-scale purification typically favors crystallization, distillation, or extraction. Developing a process that yields a product pure enough to be isolated by crystallization is highly desirable. google.com
Process Robustness and Control: The synthesis must be reproducible and controllable on a large scale. This involves identifying critical process parameters (CPPs) and establishing operating ranges that consistently deliver the product with the desired quality attributes. The implementation of Process Analytical Technology (PAT) can aid in monitoring and controlling the reaction in real-time.
For fluorinated benzo[b]thiophene carbonitriles, the palladium-catalyzed C-H activation approach offers high efficiency but requires careful optimization of the catalyst system and reaction conditions to ensure the process is economically feasible and environmentally sustainable on an industrial scale. nih.gov
Mechanistic Investigations of Reactivity and Transformation Pathways
Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Fluorinated Benzo[b]thiophenes
Nucleophilic aromatic substitution (SNAr) is a key reaction class for fluoroaromatic compounds. The mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
The presence of a fluorine atom on the benzo[b]thiophene ring system significantly influences its electronic properties and susceptibility to nucleophilic attack. Fluorine is the most electronegative element and therefore exerts a powerful electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, making it more electrophilic and thus more activated towards attack by nucleophiles.
In 7-Fluorobenzo[b]thiophene-2-carbonitrile, both the C7-fluorine and the C2-carbonitrile group are strong electron-withdrawing groups. Their combined influence renders the entire bicyclic system significantly electron-deficient. This pronounced electrophilic character is a prerequisite for the SNAr mechanism, which is typically sluggish or non-existent on electron-rich aromatic rings. The rate-determining step in SNAr is the initial attack by the nucleophile to form the Meisenheimer complex; the strong inductive pull of fluorine stabilizes this negatively charged intermediate, thereby lowering the activation energy and accelerating the reaction.
| Substituent | Position | Electronic Effect | Influence on Ring Electron Density | Impact on SNAr Reactivity |
|---|---|---|---|---|
| Fluorine (-F) | C7 | Strongly Inductively Withdrawing (-I) | Decreases | Activating |
| Carbonitrile (-CN) | C2 | Strongly Inductively and Resonantly Withdrawing (-I, -M) | Decreases | Activating |
For this compound, a variety of nucleophiles can displace the fluoride (B91410) ion at the C7 position. Common nucleophiles used in such reactions include alkoxides (e.g., sodium methoxide), amines (e.g., piperidine), and thiolates. The reaction proceeds via the addition of the nucleophile to the carbon bearing the fluorine, forming a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and stabilized by the electron-withdrawing carbonitrile group. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the 7-substituted benzo[b]thiophene-2-carbonitrile (B1266706) product. SNAr reactions are well-documented on thiophene (B33073) derivatives and provide a versatile method for their modification. baranlab.org
Electrophilic Aromatic Substitution (EAS) Reactivity of Fluorinated Benzo[b]thiophene Systems
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. The inherent reactivity of the parent benzo[b]thiophene ring and the directing effects of the existing substituents determine the position of substitution.
The regiochemical outcome of EAS on this compound is a result of the combined directing effects of the fused thiophene ring, the fluorine atom, and the carbonitrile group.
Carbonitrile Group (-CN): The nitrile group at C2 is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta positions relative to itself, which are C4 and C6. It strongly disfavors substitution at the adjacent C3 position.
Fluorine Atom (-F): The fluorine at C7 is also a deactivating group due to its strong inductive effect. However, through resonance, it can donate lone-pair electron density to the ring, making it an ortho, para-director. It will therefore direct incoming electrophiles to the C6 position (ortho).
The combined influence of these factors suggests that the entire ring system is significantly deactivated towards EAS. However, the directing effects of both the C2-nitrile (meta-directing to C6) and the C7-fluorine (ortho-directing to C6) converge, strongly favoring substitution at the C6 position . The C4 position is also a possibility due to the meta-directing effect of the nitrile group. Studies on the nitration of the closely related benzo[b]thiophene-2-carboxylic acid have shown that substitution can occur at multiple positions on the benzene (B151609) ring (C4, C6, and C7), indicating a complex reactivity profile. rsc.org
| Substituent/Group | Position | Nature | Directing Effect | Favored Positions |
|---|---|---|---|---|
| Thiophene Ring | - | Activating (relative to benzene) | C3 > C2 | C3 |
| Carbonitrile (-CN) | C2 | Strongly Deactivating | Meta | C4, C6 |
| Fluorine (-F) | C7 | Deactivating | Ortho, Para | C6 |
| Combined Effect | - | Strongly Deactivating | - | C6 (major), C4 (minor) |
Given the analysis of directing effects, electrophilic halogenation (e.g., bromination with Br₂ and a Lewis acid catalyst like FeBr₃) of this compound is expected to yield primarily the 6-bromo derivative. A smaller amount of the 4-bromo isomer may also be formed. The reaction would require forcing conditions due to the highly deactivated nature of the substrate.
Other electrophilic reactions such as nitration (HNO₃/H₂SO₄) or Friedel-Crafts reactions would follow the same regiochemical principles, but the strong deactivation of the ring makes these transformations challenging. The harsh conditions required for Friedel-Crafts reactions, in particular, may be incompatible with the substrate.
| Reaction | Predicted Major Product | Predicted Minor Product(s) |
|---|---|---|
| Bromination (Br₂/FeBr₃) | 6-Bromo-7-fluorobenzo[b]thiophene-2-carbonitrile | 4-Bromo-7-fluorobenzo[b]thiophene-2-carbonitrile |
| Nitration (HNO₃/H₂SO₄) | 7-Fluoro-6-nitrobenzo[b]thiophene-2-carbonitrile | 7-Fluoro-4-nitrobenzo[b]thiophene-2-carbonitrile |
Intramolecular Cyclization and Rearrangement Mechanisms
The this compound scaffold can potentially undergo intramolecular cyclization or rearrangement reactions, typically after modification of the existing functional groups or introduction of new ones.
An example of a possible intramolecular cyclization would involve the conversion of the C2-carbonitrile group into a suitable chain that could act as an internal electrophile. For instance, hydrolysis of the nitrile to a carboxylic acid, followed by conversion to an acyl chloride and a Friedel-Crafts acylation, could lead to cyclization at the C3 position if it were not deactivated, or more plausibly at a less hindered position on the benzene ring if appropriately tethered. More common synthetic routes involve the electrophilic cyclization of precursors like o-alkynyl thioanisoles to construct the benzo[b]thiophene ring itself. nih.gov
A notable rearrangement mechanism documented for related structures involves the reaction of 2-fluorobenzothiophenes with alkyllithium reagents. researchgate.net This reaction does not proceed via simple substitution but through a proposed ring-opening rearrangement. The mechanism involves the nucleophilic addition of the alkyllithium to the sulfur atom of the thiophene ring. This leads to the cleavage of a C-S bond, forming a vinyl anion intermediate which subsequently undergoes a rearrangement to afford diarylacetylene products. researchgate.net Applying this precedent to this compound suggests that treatment with a strong organometallic nucleophile could potentially induce a similar rearrangement pathway rather than simple addition or substitution.
Redox Chemistry and Electrochemical Behavior of Fluorinated Benzo[b]thiophenes
The electrochemical properties of benzo[b]thiophenes are of significant interest for applications in materials science. The oxidation potential of these compounds is sensitive to the nature and position of substituents on the aromatic core. nih.gov Studies on substituted thieno[3,2-b] researchgate.netbenzothiophenes (TBT) have shown that electron-donating groups, such as methoxy (B1213986) or methyl, tend to lower the oxidation potential, making the compound easier to oxidize. nih.gov Conversely, electron-withdrawing groups are expected to increase the oxidation potential.
For this compound, both the 7-fluoro and 2-cyano groups are strongly electron-withdrawing. Therefore, it is predicted that this compound will have a significantly higher oxidation potential compared to unsubstituted benzo[b]thiophene. This increased resistance to oxidation is a direct consequence of the reduced electron density in the π-system. Electrochemical synthesis methods have also been developed for benzo[b]thiophene derivatives, such as the electrochemically-promoted reaction of sulfonhydrazides with internal alkynes to form benzo[b]thiophene-1,1-dioxides. scispace.comrsc.org The efficiency of such reactions can be sensitive to the electronic properties of the substrates, with electron-withdrawing groups sometimes inhibiting the process. scispace.com
Table 2: Oxidation Potentials of Substituted Thieno[3,2-b] researchgate.netbenzothiophenes (TBTs)
| Compound | Substituents | Oxidation Potential (V/SCE) | Reference |
| 3-MeO-TBT | 3-methoxy | 1.20 | nih.gov |
| 2,3-diMe-TBT | 2,3-dimethyl | 1.25 | nih.gov |
| TBT | Unsubstituted | ~1.3-1.4 (inferred) | nih.gov |
| 6-MeO-TBT-2-COOMe | 6-methoxy, 2-methoxycarbonyl | 1.40 | nih.gov |
| This compound | 7-fluoro, 2-cyano | >1.40 (Predicted) | N/A |
Photochemical Reactivity and Stability Studies
The interaction of ultraviolet light with thiophene derivatives can induce a variety of transformations, including isomerizations and cycloadditions. The substitution pattern and electronic nature of the substituents play a crucial role in determining the photochemical pathways and the stability of the molecule.
The photoisomerization of thiophenes is a complex process that can proceed through several mechanisms. netsci-journal.com Upon direct irradiation, substituted thiophenes can rearrange to form isomeric products. For example, computational studies on 2-cyanothiophene suggest a preferred reaction route involving movement from the Franck-Condon region to a conical intersection, which then leads to the photoproduct. nih.gov This mechanism provides a better explanation for experimental observations than previously proposed pathways involving cyclization or zwitterionic intermediates. nih.gov
The irradiation of thiophenes bearing electron-withdrawing groups, such as trifluoromethyl groups, can lead to the formation of "Dewar" thiophene intermediates. researchgate.net For instance, the photolysis of 2,3-bis(trifluoromethyl)thiophene (B14746684) results in an equilibrium mixture of Dewar thiophene isomers. researchgate.net Given the presence of both fluoro and cyano groups on this compound, it is plausible that irradiation could induce isomerization through similar pathways, potentially involving transient Dewar-like structures or proceeding via conical intersections as suggested for 2-cyanothiophene. nih.gov Other studies have demonstrated reversible Z/E photoisomerization in thiophenes functionalized with dicyanorhodanine, a process observable under various light conditions, including ambient laboratory light. rsc.orgresearchgate.net
Thiophenes can react with singlet oxygen (¹O₂) primarily through a [4+2] cycloaddition mechanism, forming an unstable endoperoxide intermediate that subsequently decomposes. nih.govresearchgate.net The reactivity of the thiophene ring in this reaction is highly dependent on its electronic properties. The presence of electron-withdrawing groups deactivates the thiophene ring towards electrophilic attack by singlet oxygen, thereby decreasing the reaction rate. researchgate.net
The this compound molecule contains two powerful electron-withdrawing groups. The fluorine atom at the 7-position and the nitrile group at the 2-position significantly reduce the electron density of the benzo[b]thiophene ring system. Consequently, this compound is expected to be substantially less reactive towards singlet oxygen compared to alkyl- or aryl-substituted thiophenes. This reduced susceptibility enhances the photostability of the molecule in an oxygenated environment, a property that can be advantageous in applications where the molecule is exposed to light and air. researchgate.net
Advanced Applications in Materials Science and Medicinal Chemistry Research
Application in Organic Electronic Materials
The benzo[b]thiophene core is a well-established building block for organic semiconductors due to its rigid, planar structure and good charge transport properties. The introduction of a fluorine atom and a cyano group at specific positions in 7-Fluorobenzo[b]thiophene-2-carbonitrile can further modulate its electronic properties, making it a promising candidate for various applications in organic electronics.
Design and Synthesis of N-type Organic Semiconductors
N-type organic semiconductors, which facilitate the transport of electrons, are crucial components for the development of complementary circuits and for improving the efficiency of various organic electronic devices. The design of high-performance n-type materials often involves the incorporation of electron-withdrawing groups to lower the frontier molecular orbital energy levels (LUMO and HOMO).
The cyano (-CN) group in this compound is a strong electron-withdrawing group, which can significantly lower the LUMO energy level of the molecule. The fluorine atom at the 7-position further enhances this effect through its inductive electron-withdrawing nature. This strategic functionalization makes this compound a valuable precursor for the synthesis of n-type organic semiconductors. Researchers can utilize this building block in polymerization reactions or in the synthesis of small molecules to create materials with tailored electron-accepting properties.
Organic Field-Effect Transistors (OFETs) and Diodes
Organic field-effect transistors (OFETs) are fundamental components of organic integrated circuits, sensors, and displays. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used. While specific performance data for OFETs based on this compound is not extensively reported in publicly available literature, the structural features of the molecule suggest its potential in this area.
The planarity of the benzo[b]thiophene core, coupled with the potential for strong intermolecular interactions induced by the polar cyano and fluoro groups, could facilitate ordered molecular packing in the solid state, which is essential for efficient charge transport. Thieno[3,2-b]thiophene and its derivatives, which share structural similarities, have been explored as building blocks for organic semiconductors in OFETs, demonstrating the potential of this class of materials.
Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology. The efficiency and stability of OLEDs depend on the properties of the various organic layers, including the electron transport layer (ETL). An efficient ETL must possess good electron mobility and appropriate energy levels to facilitate electron injection from the cathode and transport to the emissive layer.
Given its predicted n-type characteristics, this compound-based materials could function as effective electron transport materials in OLEDs. The low-lying LUMO level would facilitate electron injection, while the inherent properties of the benzothiophene (B83047) scaffold could ensure efficient electron transport.
Photovoltaic Cell Performance Enhancement through Fluorination
Organic photovoltaic (OPV) cells offer a promising route to low-cost, flexible solar energy conversion. The power conversion efficiency (PCE) of OPVs is highly dependent on the molecular design of the donor and acceptor materials. Fluorination of the polymer backbone in benzodithiophene-based copolymers has been shown to be an effective strategy for improving photovoltaic performance.
The introduction of fluorine atoms can lower both the HOMO and LUMO energy levels of the polymer. researchgate.netclockss.org This can lead to a higher open-circuit voltage (Voc) and can also influence the molecular packing and morphology of the active layer, which are critical for efficient charge separation and transport. clockss.org While direct studies on this compound in OPVs are limited, research on analogous fluorinated polythiophene and benzothiadiazole-based polymers has demonstrated significant PCE enhancements. clockss.orgnih.govmdpi.com For instance, fluorination of poly(3,4-dialkylterthiophenes) led to a 20% to 250% increase in PCE compared to their non-fluorinated counterparts. pharmaffiliates.com This suggests that incorporating this compound into donor or acceptor materials could be a viable strategy to enhance the performance of organic solar cells.
Role in Medicinal Chemistry Research and Drug Discovery Endeavors
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The benzo[b]thiophene scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.
Chemical Building Blocks for Complex Heterocyclic Structures
The reactivity of the cyano group and the potential for substitution on the aromatic ring make this compound a versatile building block for the synthesis of more complex heterocyclic structures. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or can participate in cycloaddition reactions to form various nitrogen-containing heterocycles.
Nitrogen-containing heterocycles are of significant interest in drug discovery due to their diverse pharmacological activities. clockss.orgnih.gov The synthesis of such compounds often involves the use of versatile starting materials that can be elaborated into more complex scaffolds. For example, 2-aminobenzothiazole (B30445) can be used to synthesize new Schiff bases and subsequently oxazolidinones, which are known for their antibacterial properties. mdpi.com Similarly, the synthesis of various nitrogen-containing heterocycles like indoles, quinolines, and benzothiazines often proceeds through the intramolecular cyclization of appropriately substituted anilines. clockss.org
While specific examples of the use of this compound in the synthesis of complex bioactive heterocycles are not widely documented, its structure suggests its potential as a precursor for a variety of fused heterocyclic systems. The presence of the fluorine atom can also be advantageous in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability.
Research into Antimicrobial Agents (e.g., against Staphylococcus aureus, Mycobacterium tuberculosis)
The investigation of benzo[b]thiophene derivatives as antimicrobial agents is an active area of research. researchgate.net Studies have demonstrated that certain substituted benzo[b]thiophenes exhibit activity against various pathogens. For instance, research into fluorinated benzothiophene-indole hybrids has shown effects against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains. nih.gov Additionally, various benzo[b]thiophene-2-carboxylic acid derivatives have been studied for their efficacy against Mycobacterium tuberculosis, with some compounds showing significant activity against multidrug-resistant strains. nih.gov
However, specific studies focusing on the antimicrobial properties of this compound against Staphylococcus aureus or Mycobacterium tuberculosis are not detailed in the available research. While its structural similarity to other active fluorinated benzo[b]thiophenes might suggest potential activity, dedicated screening and mechanistic studies for this particular compound have not been published.
Research into Antiviral Agents (e.g., Anti-Norovirus)
Currently, there is no specific research available in scientific literature that evaluates the antiviral activity of this compound, particularly against Norovirus. The broader class of benzo[b]thiophene derivatives has been explored for a wide range of pharmacological activities, but specific investigations into their potential as anti-Norovirus agents are not documented.
Research into Antiproliferative Effects and Anticancer Properties
The benzo[b]thiophene scaffold is of significant interest in the development of anticancer agents, with various derivatives showing potent antiproliferative activity. researchgate.net Some benzo[b]thiophene acrylonitrile (B1666552) analogs have been found to exhibit significant reduction in cancer cell growth, with mechanisms of action that may involve the disruption of tubulin polymerization. nih.gov These compounds can lead to mitotic arrest and, in some cases, atypical apoptosis, which is a valuable trait for treating cancers with apoptotic resistance. nih.gov Furthermore, other benzo[b]thiophene derivatives have been identified as inhibitors of key pathways in cancer progression, such as the RhoA/ROCK pathway, which is involved in tumor growth and metastasis. nih.gov
Despite the promising anticancer potential of the broader benzo[b]thiophene class, specific research detailing the antiproliferative effects and anticancer properties of this compound is not available in the current body of scientific literature.
Investigation of Ligand-Protein Interactions and Enzyme Modulation in Research Models
Benzo[b]thiophene derivatives have been identified as potent modulators of various enzymes and proteins, highlighting the therapeutic potential of this scaffold. For example, certain benzo[b]thiophene carboxylate derivatives act as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), an enzyme implicated in metabolic diseases. nih.gov Other derivatives have been shown to be inhibitors of enzymes such as phosphoglycerate dehydrogenase (PHGDH), a target in cancer therapy, and cholinesterases, which are relevant in the context of Alzheimer's disease. nih.govmdpi.com The mechanism of action for some anticancer benzothiophenes involves binding to tubulin and interfering with microtubule dynamics. nih.gov
However, there is a lack of specific studies investigating the ligand-protein interactions and enzyme modulation capabilities of this compound. While its core structure is present in known enzyme inhibitors, dedicated biochemical and structural studies to identify its specific protein targets and elucidate its binding modes have not been reported.
Fluorine as a Bioisostere in Rational Drug Design Strategies
The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov Fluorine's unique properties, such as its small size (similar to hydrogen), high electronegativity, and ability to form strong carbon-fluorine bonds, make it a valuable bioisostere for the hydrogen atom or a hydroxyl group.
Table 1: Impact of Fluorine Substitution in Drug Design
| Property | Effect of Fluorine Substitution | Reference |
|---|---|---|
| Metabolic Stability | Increased, by blocking sites of oxidative metabolism. | nih.gov |
| Binding Affinity | Can be enhanced through altered electronic interactions. | nih.gov |
| Lipophilicity | Generally increases, which can affect membrane permeability. |
| pKa | Can be modulated due to fluorine's strong electron-withdrawing nature. | researchgate.net |
Other Advanced Materials Applications
The core structure of benzo[b]thiophene is not only relevant in medicinal chemistry but also in the field of materials science, particularly for the development of organic semiconductors. nih.gov Derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), for instance, have been shown to be excellent organic semiconductors, yielding organic field-effect transistors (OFETs) with high charge carrier mobilities. nih.gov The introduction of fluorine into organic semiconductors can modulate their electronic properties, such as the HOMO and LUMO energy levels, and influence their solid-state packing, which are critical factors for device performance. mdpi.com
However, specific research on the application of this compound in advanced materials is not currently available in the scientific literature. While its fluorinated benzo[b]thiophene structure suggests potential for investigation in areas like organic electronics, dedicated studies to synthesize and characterize its material properties have not been reported.
Liquid Crystal Synthesis
The design of novel liquid crystals (LCs) often involves the incorporation of rigid, polarizable molecular cores to induce and stabilize mesophases. Thiophene-based compounds are well-regarded for these applications due to their structural rigidity and electronic properties. mdpi.comorientjchem.orgresearchgate.net The introduction of a fluorine atom, as in this compound, is a key strategy for tuning the physical properties of liquid crystals, such as dielectric anisotropy, viscosity, and mesophase behavior. mdpi.combeilstein-journals.org
The fluorine substituent can significantly alter intermolecular interactions and molecular packing, which are critical for the formation of liquid crystalline phases. mdpi.com Specifically, the strong electronegativity of fluorine can modify the dipole moment of the molecule, influencing its alignment in an electric field—a fundamental principle for display applications. Research on related fluorinated and thiophene-containing molecules has shown that these structural modifications can lead to the emergence of specific mesophases, such as nematic and smectic phases, which are essential for various electro-optical devices. researchgate.net
The benzothiophene unit provides an extended, rigid core that enhances the shape anisotropy of the molecule, a crucial factor for achieving liquid crystallinity. The combination of this rigid core with the polar cyano and fluoro groups suggests that this compound is a promising precursor for creating high-performance liquid crystals with tailored properties.
| Structural Feature | Influence on Liquid Crystal Properties | Primary Function |
|---|---|---|
| Benzo[b]thiophene Core | Provides a rigid, planar, and polarizable core structure. | Enhances molecular shape anisotropy, promoting mesophase formation and stability. orientjchem.orgresearchgate.net |
| Fluorine Substituent | Introduces a strong dipole moment and alters intermolecular forces. mdpi.com | Tunes dielectric anisotropy, viscosity, and clearing temperatures. beilstein-journals.org |
| Nitrile (Cyano) Group | Contributes a large longitudinal dipole moment. | Induces strong positive dielectric anisotropy, essential for twisted nematic and other display modes. |
Redox Polymers for Energy Storage (e.g., Lithium-ion Batteries)
In the realm of energy storage, conjugated polymers are being explored as next-generation electrode materials due to their high theoretical capacity, structural flexibility, and resource abundance. mdpi.com Thiophene-based polymers, in particular, are noted for their excellent charge transport properties. researchgate.net The nitrile group and fluorine atom in this compound can play a crucial role in enhancing the performance of such polymers in lithium-ion batteries.
Research on the closely related compound, thiophene-2-carbonitrile, has demonstrated its effectiveness as an electrolyte additive. researchgate.net During battery operation, it can be electrochemically oxidized to form a stable polythiophene protective film on the surface of the cathode. This film acts as a barrier, improving the stability of the electrode-electrolyte interface and preventing electrolyte degradation at high voltages. researchgate.net
The presence of a fluorine atom in the 7-position of the benzo[b]thiophene structure is expected to further enhance these properties. Fluorination is a known strategy to tune the electronic properties of conjugated polymers, often leading to lower Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This can increase the polymer's oxidative stability, making it more suitable for high-voltage battery applications. The this compound monomer could thus be polymerized to create redox-active materials or used as an additive to form a more robust and electrochemically stable protective interface, ultimately improving the cycle life and capacity retention of lithium-ion batteries.
| Component | Function in Li-ion Battery | Observed/Expected Benefit |
|---|---|---|
| Thiophene-2-carbonitrile (Analog) | Forms a polythiophene protective film on the cathode via electropolymerization. researchgate.net | Improves interfacial stability and enhances cycle performance. A cell with this additive showed 91.2% capacity retention after 300 cycles. researchgate.net |
| Fluorine Atom | Increases the oxidative stability of the resulting polymer film. researchgate.net | Potentially allows for higher operating voltages and improved long-term durability. |
| Benzo[b]thiophene Unit | Creates a more rigid and extended conjugated polymer backbone. | May enhance electronic conductivity and the structural integrity of the polymer electrode or film. |
Future Research Directions and Unexplored Avenues for Fluorinated Benzo[b]thiophene-2-carbonitrile (B1266706)
While the foundational chemistry of this compound suggests significant potential, several avenues of research remain underexplored. Future investigations could focus on fully harnessing its unique properties for materials science applications.
For Materials Science:
Liquid Crystal Development: A primary direction is the synthesis and characterization of novel calamitic (rod-shaped) and discotic (disc-shaped) liquid crystals that incorporate the this compound moiety. Research should systematically investigate how its incorporation affects mesophase type, transition temperatures, and electro-optical properties like dielectric anisotropy and switching times.
Redox Polymer Synthesis and Testing: Future work should involve the direct electropolymerization of this compound or its chemical polymerization to create novel redox-active polymers. The electrochemical properties of these polymers, including their redox potentials, charge-storage capacity, and cycling stability, should be thoroughly evaluated to determine their suitability as cathode materials in lithium-ion or post-lithium-ion batteries.
Device Integration: Exploring the integration of these newly developed materials into prototype devices, such as liquid crystal displays or battery cells, would be a critical step toward demonstrating their practical utility and performance advantages.
By pursuing these research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the next generation of advanced materials.
Q & A
Q. What are the standard synthetic routes for preparing 7-Fluorobenzo[b]thiophene-2-carbonitrile?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing precursors like fluorinated benzothiophene derivatives with nitrile-containing reagents in polar aprotic solvents (e.g., DMF) using Lewis acids (e.g., ZnCl₂) as catalysts. Post-reaction purification often employs recrystallization from ethanol or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and fluorine coupling effects.
- FT-IR : For identifying nitrile (C≡N) stretching vibrations (~2200 cm⁻¹).
- Mass spectrometry (HRMS) : To validate molecular weight and isotopic patterns, especially for halogenated derivatives. Cross-referencing with computational simulations (e.g., DFT) can resolve ambiguities in spectral assignments .
Q. How does the fluorine substituent influence the reactivity of the benzo[b]thiophene core?
Fluorine’s electronegativity enhances the electron-withdrawing nature of the aromatic system, directing electrophilic substitutions to specific positions (e.g., para to fluorine). This effect is critical in designing regioselective functionalization strategies for downstream applications .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?
Yield optimization involves:
- Solvent selection : Polar solvents (DMF, DMSO) improve solubility of intermediates.
- Catalyst tuning : Transition-metal catalysts (e.g., Ru complexes) enhance cross-coupling efficiency.
- Temperature control : Slow heating during cyclization minimizes side reactions. Monitoring reaction progress via TLC or in-situ NMR is recommended .
Q. How can researchers resolve contradictions between experimental and computational data for this compound?
Discrepancies often arise from solvent effects or approximations in computational models. To address this:
Q. What are the challenges in achieving regioselective functionalization of this compound?
Competing electronic effects (fluorine’s -I effect vs. thiophene’s π-electron density) complicate regioselectivity. Advanced methods include:
Q. How does the nitrile group impact the compound’s stability under storage or reaction conditions?
The nitrile group is generally stable but can hydrolyze to amides or carboxylic acids under acidic/alkaline conditions. Storage recommendations:
- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent moisture uptake.
- Avoid prolonged exposure to high temperatures (>100°C) during reactions. Stability assays (e.g., accelerated degradation studies) are advised for long-term storage planning .
Methodological Considerations
Q. What purification techniques are most effective for isolating this compound?
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are ideal for removing polymeric byproducts.
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane achieves high purity.
- Sublimation : For thermally stable derivatives, sublimation under reduced pressure avoids solvent residues .
Q. How can researchers validate the electronic effects of fluorine in catalytic applications?
- Hammett substituent constants (σₚ) : Quantify fluorine’s electron-withdrawing impact on reaction rates.
- Electrochemical studies : Cyclic voltammetry reveals shifts in redox potentials due to fluorine substitution.
- Computational modeling : Compare charge distribution maps (e.g., ESP surfaces) of fluorinated vs. non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
